molecular formula C14H16N4 B14948999 4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine

4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine

Cat. No.: B14948999
M. Wt: 240.30 g/mol
InChI Key: CCASRPVWNMDLJA-OQLLNIDSSA-N
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Description

4,6-DIMETHYL-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a hydrazone linkage to a 4-methylphenyl group

Preparation Methods

The synthesis of 4,6-DIMETHYL-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE typically involves the condensation of 4-methylbenzaldehyde with 4,6-dimethyl-2-hydrazinylpyrimidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4,6-DIMETHYL-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE can undergo various chemical reactions, including:

Scientific Research Applications

4,6-DIMETHYL-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4,6-DIMETHYL-2-[(2E)-2-[(4-METHYLPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIMIDINE include:

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

4,6-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]pyrimidin-2-amine

InChI

InChI=1S/C14H16N4/c1-10-4-6-13(7-5-10)9-15-18-14-16-11(2)8-12(3)17-14/h4-9H,1-3H3,(H,16,17,18)/b15-9+

InChI Key

CCASRPVWNMDLJA-OQLLNIDSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C)C

solubility

21 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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